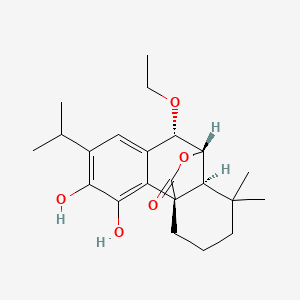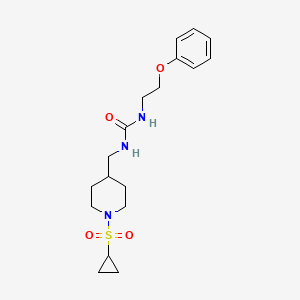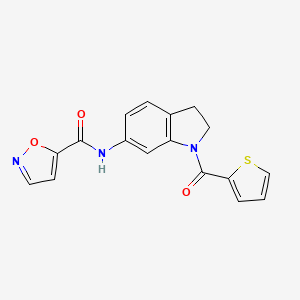![molecular formula C10H18N2O2 B2580230 methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate CAS No. 1807937-98-9](/img/structure/B2580230.png)
methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate is a fascinating compound within the realm of organic chemistry. This compound is a derivative of octahydro-1H-pyrrolo[3,4-c]pyridine, possessing distinct stereochemistry and functionalities that contribute to its chemical behavior and application potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate typically involves cyclization reactions of appropriately substituted precursors. A common method includes the hydrogenation of pyrrolo[3,4-c]pyridine derivatives under conditions favoring the formation of octahydro compounds. Specific reaction conditions, such as the use of palladium catalysts under hydrogen gas, play a significant role in yielding the desired product. Industrial Production Methods: Industrially, this compound might be synthesized through large-scale catalytic hydrogenation processes, ensuring high purity and yield through optimized reaction parameters and purification techniques, such as recrystallization or chromatographic methods.
Chemical Reactions Analysis
Types of Reactions: Methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate can undergo various chemical reactions including oxidation, reduction, and substitution. Common Reagents and Conditions: For oxidation, reagents like potassium permanganate or chromium trioxide can be used. Reduction might involve reagents like sodium borohydride or lithium aluminum hydride. Substitution reactions often utilize halides or other leaving groups in the presence of nucleophiles. Major Products Formed: Depending on the nature of the reaction, products can range from hydroxyl derivatives (oxidation) to various substituted compounds (substitution) or more reduced forms (reduction).
Scientific Research Applications
Methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate finds applications across multiple scientific domains: Chemistry: As a building block in the synthesis of complex organic molecules. Biology: Potential use in studying enzyme interactions or as a ligand in binding studies. Medicine: Investigated for therapeutic potential in various treatment modalities. Industry: Utilized in the development of materials or in catalytic processes due to its unique chemical properties.
Mechanism of Action
The mechanism through which this compound exerts its effects involves interactions at the molecular level, often with specific enzymes or receptors. Its structure allows it to fit into binding sites, influencing biological pathways. The carboxylate group, in particular, plays a role in these interactions, facilitating hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
When compared to other octahydro-1H-pyrrolo[3,4-c]pyridine derivatives, methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate stands out due to its specific stereochemistry and functional groups. Similar compounds may include other carboxylate or ester derivatives of pyrrolo[3,4-c]pyridine, each with their unique set of properties and applications. the specific configuration and functionalization of this compound provide distinct advantages in terms of stability, reactivity, and interaction with biological targets.
Got any specific questions or need further info on a particular section? Let’s dive deeper!
Properties
IUPAC Name |
methyl (3aS,7aS)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-12-4-3-10(9(13)14-2)7-11-5-8(10)6-12/h8,11H,3-7H2,1-2H3/t8-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFGEDMBTCZRMU-WCBMZHEXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CNCC2C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]2(CNC[C@H]2C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Spiro[2,3-dihydrochromene-4,4'-piperidine];hydrochloride](/img/structure/B2580147.png)

![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2580149.png)
![Methyl 2-[benzyl(methyl)amino]-3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2580150.png)


![N-[[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]methyl]but-2-ynamide](/img/structure/B2580157.png)

![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(cyclopentyl)methanone](/img/structure/B2580159.png)



![N-[3-(2-oxopyrrolidin-1-yl)propyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2580166.png)
![5-(2-(indolin-1-yl)-2-oxoethyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2580170.png)
